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Compound of Interest

Compound Name: L-tyrosyl-L-aspartic acid

Cat. No.: B15206590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical

technique for the structural elucidation of small molecules, including peptides. This application

note provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D)

NMR spectroscopy to confirm the structure of the dipeptide L-tyrosyl-L-aspartic acid. The

methodologies described herein are fundamental for researchers in drug development and

biochemistry who require precise structural verification of peptides.

Overview of the NMR Strategy
The structural elucidation of L-tyrosyl-L-aspartic acid is achieved through a series of NMR

experiments. Initially, 1D ¹H and ¹³C NMR spectra provide information about the chemical

environment of protons and carbons, respectively. Subsequently, 2D NMR experiments,

including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence

(HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish

through-bond connectivities. This multi-faceted approach allows for the unambiguous

assignment of all proton and carbon signals, confirming the amino acid sequence and overall

structure of the dipeptide.
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The following tables summarize the expected ¹H and ¹³C chemical shifts for L-tyrosyl-L-
aspartic acid. These values are based on typical chemical shifts of amino acid residues in

peptides and may vary slightly depending on experimental conditions such as solvent and pH.

Table 1: Expected ¹H NMR Chemical Shifts for L-tyrosyl-L-aspartic acid

Atom Name L-Tyrosine Residue (ppm)
L-Aspartic Acid Residue
(ppm)

Hα ~ 4.5 ~ 4.7

Hβ ~ 3.0 ~ 2.8

Hδ (aromatic) ~ 7.1 -

Hε (aromatic) ~ 6.8 -

Amide NH ~ 8.2 ~ 8.5

Tyrosine OH Variable (often broad) -

Aspartic Acid COOH Variable (often broad) ~ 10-12

Table 2: Expected ¹³C NMR Chemical Shifts for L-tyrosyl-L-aspartic acid

Atom Name L-Tyrosine Residue (ppm)
L-Aspartic Acid Residue
(ppm)

Cα ~ 56 ~ 52

Cβ ~ 38 ~ 39

Cγ (aromatic) ~ 128 -

Cδ (aromatic) ~ 131 -

Cε (aromatic) ~ 116 -

Cζ (aromatic) ~ 156 -

Carbonyl (C=O) ~ 172 ~ 174
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Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Purity: The L-tyrosyl-L-aspartic acid sample should be of high purity (>95%) to avoid

interference from impurities.

Solvent: Deuterated solvents are used to minimize solvent signals in the ¹H NMR spectrum.

For this dipeptide, deuterium oxide (D₂O) is a suitable solvent. If observation of

exchangeable protons (amide NH, OH, COOH) is desired, a solvent mixture such as 90%

H₂O / 10% D₂O can be used.

Concentration: A sample concentration of 1-5 mM is recommended for optimal signal-to-

noise ratio without causing aggregation.[1]

pH: The pH of the sample should be adjusted as it can influence chemical shifts. A pH range

of 4.0-7.0 generally yields good results.[2]

Internal Standard: A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-

2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), should be added for accurate

chemical shift referencing.

1D ¹H NMR Spectroscopy
This experiment provides the initial overview of the proton environments in the molecule.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Acquisition Parameters:

Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.
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Number of Scans (NS): 16 to 64, depending on the sample concentration.

Relaxation Delay (D1): 1-2 seconds.

Processing: Fourier transform the acquired free induction decay (FID), phase correct the

spectrum, and perform baseline correction.

1D ¹³C NMR Spectroscopy
This experiment identifies the number of unique carbon atoms and their chemical

environments.

Instrument: As above.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Acquisition Parameters:

Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (D1): 2-5 seconds.

Processing: Fourier transform, phase correct, and baseline correct the spectrum.

2D COSY (Correlation Spectroscopy)
COSY experiments identify protons that are coupled to each other, typically through two or

three bonds.[1] This is crucial for identifying adjacent protons within the amino acid spin

systems.

Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmf' on Bruker

instruments).

Acquisition Parameters:

Spectral Width (SW) in both dimensions (F1 and F2): Same as the 1D ¹H experiment.
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Number of Increments in F1: 256-512.

Number of Scans (NS) per increment: 2-8.

Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before

Fourier transformation.

2D HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons with their directly attached heteronuclei, in this case, ¹³C.[1] This

allows for the direct assignment of protonated carbons.

Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g.,

'hsqcedetgpsisp2.3' on Bruker instruments).

Acquisition Parameters:

Spectral Width (SW) in F2 (¹H): Same as the 1D ¹H experiment.

Spectral Width (SW) in F1 (¹³C): Sufficient to cover the expected ¹³C chemical shift range

(e.g., 10-90 ppm for aliphatic and 110-160 ppm for aromatic regions, or a wider range to

cover all carbons).

Number of Increments in F1: 128-256.

Number of Scans (NS) per increment: 4-16.

Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform Fourier

transformation.

2D HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons that are separated by two or three

bonds.[3] This is essential for connecting different spin systems and identifying quaternary

carbons.

Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on

Bruker instruments).
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Acquisition Parameters:

Spectral Width (SW) in F2 (¹H): Same as the 1D ¹H experiment.

Spectral Width (SW) in F1 (¹³C): Sufficient to cover the full ¹³C chemical shift range (e.g.,

0-180 ppm).

Number of Increments in F1: 256-512.

Number of Scans (NS) per increment: 8-32.

Long-range coupling delay (D6): Optimized for a J-coupling of ~8 Hz.

Processing: Apply appropriate window functions and perform Fourier transformation.

Visualizations of Experimental Workflows and Data
Interpretation
The following diagrams illustrate the logical flow of the NMR experiments and the expected

correlations for L-tyrosyl-L-aspartic acid.

Experimental Workflow for Structural Elucidation
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Caption: A flowchart of the NMR experiments for structural analysis.

Expected COSY Correlations

Tyrosine Residue Aspartic Acid Residue

NH

Hα

3J(H,H)

Hβ

3J(H,H)

Hδ

Hε

3J(H,H)

NH

Hα

3J(H,H)

Hβ

3J(H,H)

Click to download full resolution via product page

Caption: Diagram of through-bond proton-proton couplings.
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Caption: Long-range proton-carbon correlation pathways.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and comprehensive

method for the structural elucidation of L-tyrosyl-L-aspartic acid. By following the detailed

protocols and interpreting the resulting spectra in a systematic manner, researchers can

confidently verify the primary structure and connectivity of this and other similar dipeptides.

These techniques are indispensable tools in the fields of medicinal chemistry, biochemistry, and

pharmaceutical development for ensuring the identity and purity of synthesized or isolated

peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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